5-(1-Hydroxyethyl)oxolan-2-one

描述

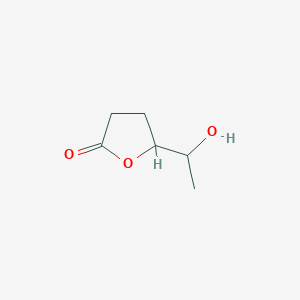

Structure

3D Structure

属性

IUPAC Name |

5-(1-hydroxyethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(7)5-2-3-6(8)9-5/h4-5,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLZKAKKJPDYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974453 | |

| Record name | 5-(1-Hydroxyethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27610-27-1, 58957-60-1, 54656-51-8 | |

| Record name | Solerole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27610-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R*,S*)-(1)-Dihydro-5-(1-hydroxyethyl)-3H-furan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Hydroxyethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-dihydro-5-(1-hydroxyethyl)-3H-furan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(1-hydroxyethyl)oxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sherry lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033286 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 5 1 Hydroxyethyl Oxolan 2 One

Chemo-selective Synthetic Routes to the Oxolan-2-one Core

The formation of the oxolan-2-one, or γ-butyrolactone, ring is a critical step in the synthesis of 5-(1-Hydroxyethyl)oxolan-2-one. Various chemo-selective methods are utilized to construct this core structure.

Cyclization Reactions for γ-Lactone Formation

The intramolecular cyclization of γ-hydroxy acids or their derivatives is a fundamental and widely used method for forming the γ-lactone ring. youtube.com This process involves a nucleophilic attack of the hydroxyl group on the activated carboxylic acid terminus, leading to ring closure and the formation of the stable five-membered lactone. youtube.com

Several reagents and conditions can facilitate this transformation. For instance, the Baeyer-Villiger oxidation of cyclobutanones offers a pathway to γ-lactones. mdpi.com In this reaction, a peroxy acid is used to insert an oxygen atom between the carbonyl carbon and an adjacent carbon, expanding the ring to form the lactone. The use of chiral catalysts, such as phosphoric acids, can achieve this transformation with high enantioselectivity. mdpi.com

Another approach involves the photocatalytic synthesis of γ-lactones. For example, the use of Ru(bpy)₃Cl₂ as a photocatalyst enables the mild and reproducible synthesis of these structures. organic-chemistry.org Additionally, copper-catalyzed oxidative [3+2] cycloaddition of alkenes with anhydrides using oxygen as the oxidant provides a route to γ-lactones with a broad substrate scope. organic-chemistry.org

Convergent and Linear Synthetic Strategies from Precursors (e.g., Reduction and Dehydration-Cyclization of 2-Deoxy-D-ribose)

Both convergent and linear synthetic strategies are employed in the synthesis of the oxolan-2-one core, often starting from readily available precursors like carbohydrates. ethz.ch A linear synthesis involves the sequential modification of a starting material to build the target molecule step-by-step. In contrast, a convergent synthesis involves the independent synthesis of different fragments of the molecule, which are then combined at a later stage. ethz.ch

A notable example of a linear approach is the synthesis from 2-deoxy-D-ribose. Intermediates derived from 2-deoxy-D-ribose can undergo dehydration and cyclization under acidic conditions to form the oxolane ring with defined stereochemistry. smolecule.com For instance, the reduction of 2-deoxy-D-ribose to ribitol, followed by dehydration-cyclization in aqueous HCl, can yield (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, a precursor to the target molecule. smolecule.com

Strategic Application of Protecting Group Chemistry in Multi-Step Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. wiley-vch.deunivpancasila.ac.id The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ease of their removal. libretexts.org

For hydroxyl groups, common protecting groups include silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) ethers (Bn), and acetals. wiley-vch.delibretexts.org Carboxylic acids are often protected as esters, such as methyl or benzyl esters. libretexts.org The strategic use of orthogonal protecting groups, which can be removed under different specific conditions, allows for the selective deprotection and modification of different parts of the molecule. libretexts.org

For example, in a carbohydrate-based synthesis, the primary hydroxyl group can be selectively protected with a bulky trityl or silyl group due to its higher reactivity. wiley-vch.de The remaining secondary hydroxyls can then be protected with other groups like acetals or benzyl ethers. wiley-vch.de This allows for the precise manipulation of the molecule's functional groups throughout the synthetic sequence.

Stereoselective Synthesis of this compound Enantiomers

The presence of two chiral centers in this compound necessitates stereoselective synthetic methods to control the absolute and relative stereochemistry of the final product.

Development of Asymmetric Synthetic Pathways to Chiral Centers

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch This can be achieved through several strategies, including the use of a chiral pool, chiral auxiliaries, or asymmetric catalysis. ethz.ch

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as amino acids or carbohydrates, to introduce chirality into the target molecule. ethz.ch For instance, the synthesis starting from 2-deoxy-D-ribose falls into this category, where the inherent chirality of the sugar dictates the stereochemistry of the final product. smolecule.com

Chiral Auxiliaries: A chiral auxiliary is a temporary enantiopure group that is attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch

Asymmetric Catalysis: This method employs a chiral catalyst to favor the formation of one enantiomer over the other. semanticscholar.org For example, enantioselective epoxidation of chalcones or dihydroxylation of alkenes using chiral catalysts can generate key chiral intermediates for the synthesis of flavonoids and other natural products. semanticscholar.org

Control of Diastereoselectivity and Enantioselectivity in Carbon-Carbon Bond Formation

The formation of the carbon-carbon bond that connects the ethyl group to the lactone ring is a critical step where stereocontrol is essential.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of this compound, the relative stereochemistry of the two chiral centers must be controlled. This can be influenced by the stereoelectronic properties of substituents on the reacting molecules. nih.gov For example, in the addition of carbon nucleophiles to furanoside derivatives, the substituents at the C-3 position can direct the incoming nucleophile to a specific face of the molecule, leading to the preferential formation of one diastereomer. nih.gov

Enantioselectivity refers to the preferential formation of one enantiomer over the other. Enantioselective carbon-carbon bond-forming reactions often rely on chiral catalysts or reagents. nih.govunc.edu For instance, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones can create chiral centers with high enantiomeric excess. semanticscholar.org Similarly, copper-catalyzed enantioselective carbozincation of cyclopropenes can generate highly enantioenriched cyclopropylzinc reagents, which can then be used in subsequent carbon-carbon bond-forming reactions. technion.ac.il

Resolution Techniques for Racemic Mixtures

The synthesis of this compound often results in a racemic mixture, a 50:50 combination of both enantiomers. As enantiomers possess identical physical properties, their separation, a process known as resolution, is a significant challenge. libretexts.org Resolution is almost always achieved by exploiting the differential interactions of enantiomers with other chiral substances. libretexts.org Several methods have been developed for the resolution of racemic mixtures, which can be broadly categorized as chemical, biochemical, and chromatographic. dalalinstitute.comslideshare.netslideshare.net

Chemical Resolution: This is the most prevalent method for separating enantiomers. libretexts.org It involves converting the enantiomers into a mixture of diastereomers by reacting them with a single, pure enantiomer of another chiral compound, known as a resolving agent. libretexts.orgslideshare.net Diastereomers have different physical properties, such as solubility and melting point, which allows for their separation through conventional techniques like fractional crystallization. libretexts.org Once separated, the individual diastereomers can be converted back to the original, now enantiomerically pure, compounds. libretexts.org For resolving a racemic alcohol like this compound, one could react it with a chiral acid to form diastereomeric esters. libretexts.org

Biochemical Separation: This technique utilizes microorganisms or isolated enzymes that selectively metabolize one enantiomer from a racemic mixture, leaving the other enantiomer untouched. dalalinstitute.comslideshare.net For instance, the mold Penicillium glaucum is known to selectively consume (+)-tartaric acid from a racemic mixture, leaving behind the (-)-tartaric acid. dalalinstitute.com A significant drawback of this method is that one of the enantiomers is destroyed in the process, limiting the theoretical yield to 50%. dalalinstitute.com

Chromatographic Separation: This method involves the use of column chromatography with a chiral stationary phase. The individual enantiomers of a racemic mixture can be separated based on their differential interaction with the optically active adsorbent. dalalinstitute.com The enantiomer that interacts more weakly with the chiral stationary phase will travel through the column faster, allowing for separation.

The following table summarizes the primary techniques used for the resolution of racemic mixtures.

| Resolution Technique | Principle | Advantages | Disadvantages |

| Chemical Resolution | Conversion of enantiomers into diastereomers with different physical properties using a chiral resolving agent. libretexts.orgslideshare.net | Widely applicable and generally effective for a broad range of compounds. | Requires stoichiometric amounts of a pure chiral resolving agent. libretexts.org |

| Biochemical Separation | Selective metabolism of one enantiomer by a biological system (e.g., microorganism, enzyme). dalalinstitute.comslideshare.net | Can be highly selective. | Destructive to one enantiomer, limiting yield; often requires specific biological systems. dalalinstitute.com |

| Chromatographic Separation | Differential adsorption of enantiomers onto a chiral stationary phase in a chromatography column. dalalinstitute.com | Can be used for both analytical and preparative separations; non-destructive. | Requires specialized and often expensive chiral columns; may have limited loading capacity. |

Biocatalytic Approaches for the Synthesis of this compound and its Analogs

Biocatalysis has emerged as a powerful tool for the synthesis of complex chiral molecules like this compound. This approach utilizes enzymes or whole microbial cells to catalyze chemical transformations. The high stereoselectivity of many enzymes is a major advantage, allowing for the production of optically pure compounds, which is crucial for applications in flavors, fragrances, and pharmaceuticals. nih.gov Biotransformation, the conversion of a precursor into a target molecule by a biological system, is a key strategy in this field. mdpi.comnih.gov

Enzymatic Reduction Methodologies for Stereospecific Transformations

The synthesis of the chiral center in this compound, the secondary alcohol, can be effectively achieved through stereospecific enzymatic reduction of a corresponding ketone precursor. Enzymes such as reductases or dehydrogenases are capable of delivering a hydride to a carbonyl group from a specific face, leading to the formation of a single enantiomer of the alcohol.

Hydroxylation is another key enzymatic transformation that can be used. mdpi.com Specific fungal strains have demonstrated the ability to introduce hydroxyl groups into lactone structures at various positions, including primary, secondary, and tertiary carbons. mdpi.com For instance, strains of Syncephalastrum racemosum and Absidia cylindrospora have been used to hydroxylate unsaturated lactones. mdpi.com These enzymatic methods offer a direct route to chiral hydroxy lactones with high enantiomeric purity.

| Enzymatic Transformation | Enzyme Class | Substrate Type | Product Feature | Key Advantage |

| Asymmetric Reduction | Reductases/Dehydrogenases | Prochiral Ketones | Chiral Secondary Alcohols | High stereoselectivity, leading to high enantiomeric excess. |

| Hydroxylation | Hydroxylases/Oxygenases | Lactones, Fatty Acids | Hydroxy Lactones | Introduction of chiral centers at specific positions. mdpi.com |

| Epoxidation | Oxygenases | Unsaturated Lactones | Epoxylactones | Creation of reactive intermediates for further synthesis. mdpi.com |

Microbial Fermentation and Biotransformation Pathways in Lactone Production

Microbial systems, particularly yeasts and fungi, are widely used for the production of lactones. nih.gov These processes can involve either de novo biosynthesis from simple carbon sources like sugars or the biotransformation of more complex precursors such as fatty acids. mdpi.comdntb.gov.ua

The most well-established biotransformation route for producing γ-lactones involves the metabolism of hydroxy fatty acids via the β-oxidation pathway. nih.govmdpi.com In this pathway, the fatty acid chain is sequentially shortened by two carbon atoms in each cycle. When a hydroxy fatty acid is used as a substrate, the β-oxidation process can lead to an intermediate hydroxy acid (e.g., 4-hydroxydecanoic acid) which then undergoes spontaneous intramolecular esterification (lactonization) to form a stable γ-lactone. nih.govmdpi.com The stereochemistry of the resulting lactone is determined by the chirality of the initial hydroxy fatty acid precursor. nih.gov

A wide range of microorganisms have been employed for lactone production. Yeasts from the genera Yarrowia, Candida, Saccharomyces, and Pichia are particularly effective in converting ricinoleic acid (a hydroxy fatty acid found in castor oil) into γ-decalactone. nih.gov Yarrowia lipolytica is one of the most studied and industrially relevant yeasts for this transformation. mdpi.com Fungi such as Aspergillus, Mucor, and Penicillium species are also capable of producing lactones through similar biotransformation pathways. nih.govnih.gov

| Microorganism Genus | Typical Substrate | Key Metabolic Pathway | Example Product(s) | Reference |

| Yarrowia | Ricinoleic Acid, Castor Oil | β-Oxidation | γ-Decalactone | nih.govmdpi.com |

| Candida | Ricinoleic Acid | β-Oxidation | γ-Decalactone | nih.govmdpi.com |

| Saccharomyces | Ricinoleic Acid, Phenylalanine | β-Oxidation, Ehrlich Pathway | γ-Decalactone, 2-Phenylethanol | nih.govmdpi.com |

| Pichia | Ricinoleic Acid | β-Oxidation | γ-Decalactone | nih.gov |

| Aspergillus | Ricinoleic Acid | β-Oxidation | γ-Decalactone | nih.gov |

| Penicillium | Unsaturated Lactones | Hydroxylation/Epoxidation | Hydroxy- or Epoxylactones | mdpi.comnih.gov |

Chemical Reactivity and Transformation of 5 1 Hydroxyethyl Oxolan 2 One

Oxidation Reactions of the Secondary Alcohol Moiety

The secondary hydroxyl group in 5-(1-Hydroxyethyl)oxolan-2-one is susceptible to oxidation, leading to the formation of a ketone. This transformation is a key step in the synthesis of various derivatives.

The selective oxidation of the secondary alcohol in this compound to a carbonyl group, specifically a ketone, can be achieved using common oxidizing agents. Reagents such as chromium trioxide and potassium permanganate (B83412) are effective for this transformation. evitachem.com The resulting product is 5-acetyloxolan-2-one.

Table 1: Selective Oxidation of this compound

| Oxidizing Agent | Product |

| Chromium trioxide | 5-Acetyloxolan-2-one |

| Potassium permanganate | 5-Acetyloxolan-2-one |

This table summarizes the common oxidizing agents used for the selective oxidation of the secondary alcohol in this compound and the resulting carbonyl compound.

Mechanistic studies of the oxidation of alcohols are well-established. For chromium-based oxidants, the reaction typically proceeds through the formation of a chromate (B82759) ester. This intermediate then undergoes an elimination reaction, where a base (often water) removes a proton from the carbon bearing the oxygen, leading to the formation of the ketone and a reduced chromium species. The specific conditions of the reaction, such as solvent and temperature, can influence the reaction rate and yield.

Reduction Reactions of the Lactone Ring and Hydroxyl Group

The lactone ring and the hydroxyl group of this compound can undergo reduction, offering pathways to diols and hydroxy-substituted cyclic ethers.

The reduction of this compound can be directed towards different products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the lactone and the hydroxyl group, leading to the formation of a diol, specifically 1,4-hexanediol. tcichemicals.com In contrast, milder reducing agents can be employed for the chemoselective reduction of the lactone to a cyclic ether while preserving the hydroxyl group.

A variety of reducing agents can be utilized for the transformation of this compound.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent that will reduce the lactone to a diol. tcichemicals.com

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is often used for the selective reduction of ketones and aldehydes. tcichemicals.comgoogle.com Its effectiveness in reducing the lactone in this compound would depend on the specific reaction conditions.

Borane (B79455) Complexes: Reagents like borane tetrahydrofuran (B95107) complex can be used for the reduction of carboxylic acids and lactones. sigmaaldrich.com

Table 2: Reducing Agents and Their Products

| Reducing Agent | Major Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1,4-Hexanediol |

| Sodium Borohydride (NaBH₄) | Potential for selective reduction |

This table outlines the common reducing agents and the expected major products from the reduction of this compound.

Substitution Reactions at the Hydroxyl Center and Ring System

The hydroxyl group of this compound can participate in nucleophilic substitution reactions. smolecule.com Furthermore, the lactone ring itself can be susceptible to nucleophilic attack, leading to ring-opening products. The use of acidic or basic catalysts can facilitate these substitution reactions.

For instance, the hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles. This allows for the introduction of different functional groups at this position. Ring-opening of the lactone can be achieved by reaction with strong nucleophiles like Grignard reagents or under hydrolytic conditions (acidic or basic) to yield the corresponding hydroxy-carboxylic acid.

Nucleophilic Substitution Patterns and Mechanisms

Nucleophilic attack is a fundamental reaction pathway for this compound, primarily targeting the electrophilic carbonyl carbon of the lactone ring. This process follows the general mechanism of nucleophilic acyl substitution.

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the ring oxygen as a leaving group, which subsequently gets protonated, resulting in a ring-opened product. The nature of the nucleophile and the reaction conditions (acidic or basic catalysis) significantly influence the reaction's outcome and kinetics. savemyexams.com

Key mechanistic points include:

Backside Attack: The nucleophile generally approaches the electrophilic carbon from the side opposite to the leaving group. ksu.edu.sa

Stereochemistry: The reaction can proceed with either inversion or retention of configuration at the stereocenter, depending on the specific mechanism (SN1 or SN2 type) and the nature of the nucleophile and solvent. ksu.edu.sa

Solvent Effects: Polar aprotic solvents can enhance the reactivity of the nucleophile, while polar protic solvents may slow the reaction by solvating the nucleophile. ksu.edu.sa

Common nucleophiles that react with lactones like this compound include hydroxides, alkoxides, amines, and carbanions, leading to the formation of hydroxy acids, esters, amides, and ketones, respectively. smolecule.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Reagent) | Product Type | Reaction Conditions |

| Hydroxide (B78521) (e.g., NaOH) | 4,5-Dihydroxyhexanoic acid | Basic hydrolysis |

| Ammonia (NH₃) | 4,5-Dihydroxyhexanamide | Ammonolysis |

| Primary Amine (R-NH₂) | N-alkyl-4,5-dihydroxyhexanamide | Aminolysis, often with catalysis |

Electrophilic Aromatic Substitution on Derived Structures

While this compound itself is an aliphatic compound and does not undergo electrophilic aromatic substitution (EAS), it can serve as a building block for more complex molecules that do possess aromatic rings. msu.edu When incorporated into a structure containing a benzene (B151609) ring or other aromatic system, the substituent derived from the lactone can influence the rate and regioselectivity of subsequent EAS reactions. libretexts.org

The mechanism of EAS involves two primary steps:

Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking a strong electrophile (E⁺). This is the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation known as a benzenonium ion. msu.edumasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The directing effect of the substituent is crucial. Groups that donate electrons to the ring (activating groups) typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (deactivating groups) direct them to the meta position. libretexts.org For instance, if the lactone-derived portion is attached to a benzene ring via an oxygen atom (forming an ether linkage), this group would act as an ortho, para-director. Conversely, if it's part of a side chain that contains an electron-withdrawing group (like a carbonyl), it could function as a deactivating, meta-directing group. libretexts.org

Lactone Ring Opening and Recyclization Mechanisms

The stability and transformation of the lactone ring are central to the chemistry of this compound.

Hydrolytic Stability and Kinetics under Acidic and Basic Conditions

The γ-lactone ring of this compound is susceptible to hydrolysis, a reaction in which water cleaves the ester bond to form the corresponding open-chain hydroxy-carboxylic acid (4,5-dihydroxyhexanoic acid). The rate of this ring-opening reaction is highly dependent on the pH of the solution.

Under Basic Conditions: Hydrolysis is significantly accelerated by hydroxide ions (OH⁻), which are strong nucleophiles. The reaction proceeds via a nucleophilic acyl substitution mechanism, as described previously. This process is generally irreversible as the final step forms a carboxylate salt, which is resistant to further nucleophilic attack.

Under Acidic Conditions: Acid catalysis also promotes hydrolysis. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water. This pathway is an equilibrium process, and the ring can potentially be reformed from the open-chain hydroxy acid through intramolecular esterification.

Generally, five-membered γ-lactones like this compound are considered thermodynamically less stable and more prone to ring-opening than their six-membered δ-lactone counterparts. plos.org However, they are often more kinetically stable than smaller lactones.

Table 2: Comparison of Hydrolysis Conditions

| Condition | Catalyst | Mechanism | Relative Rate |

| Acidic | H⁺ | Protonation of C=O, nucleophilic attack by H₂O | Moderate |

| Neutral | H₂O | Slow nucleophilic attack by H₂O | Very Slow |

| Basic | OH⁻ | Nucleophilic attack by OH⁻ on C=O | Fast |

Intramolecular Cyclization Pathways (e.g., Iodolactonization Analogs)

While the primary cyclization is the formation of the lactone itself, derivatives of this compound can undergo further intramolecular cyclization reactions to form more complex polycyclic structures. rsc.orgmdpi.com

A relevant analogy is iodolactonization. In a typical iodolactonization, an unsaturated carboxylic acid is treated with iodine (I₂) and a base. The iodine adds to the double bond to form a cyclic iodonium (B1229267) ion intermediate, which is then attacked intramolecularly by the carboxylate nucleophile to form an iodine-containing lactone.

For an analog derived from this compound, one could envision a scenario where the lactone is first opened to the 4,5-dihydroxyhexanoic acid. If this acid were then chemically modified to introduce a site of unsaturation (a double or triple bond) at a suitable position in the carbon chain, it could subsequently undergo an intramolecular cyclization, such as iodolactonization, to form a new bicyclic lactone structure. Such strategies are valuable in the synthesis of complex natural products. semanticscholar.org

Functional Group Interconversions and Derivatization Strategies

The presence of both a lactone and a hydroxyl group provides two distinct handles for chemical modification, allowing for a wide array of derivatization strategies.

Synthetic Utility in Forming Diverse Chemical Scaffolds

This compound is a valuable chiral building block in organic synthesis. Its defined stereochemistry can be transferred to more complex target molecules. The synthetic utility stems from the ability to selectively react at either the lactone or the alcohol, or to use the open-chain form in further transformations.

Key derivatization strategies include:

Oxidation of the Alcohol: The secondary alcohol can be oxidized to a ketone, yielding 5-acetyloxolan-2-one. This introduces a new electrophilic center for further reactions.

Esterification/Etherification of the Alcohol: The hydroxyl group can be protected or functionalized by converting it into an ester or an ether. This is often a necessary step to prevent its interference in reactions targeting the lactone ring.

Reduction of the Lactone: The lactone can be reduced to a diol (hexane-1,4,5-triol), which can then be used in a variety of other synthetic transformations.

Ring-Opening and Modification: The lactone can be opened to the 4,5-dihydroxyhexanoic acid, and then both the carboxylic acid and the two hydroxyl groups can be independently or simultaneously modified to build complex molecular architectures.

These strategies allow chemists to use this compound as a starting point for creating diverse chemical scaffolds, which are core structures upon which pharmacologically active groups can be attached. mdpi.com

Spectroscopic and Structural Characterization of 5 1 Hydroxyethyl Oxolan 2 One

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

The protons on the lactone ring and the hydroxyethyl (B10761427) side chain exhibit characteristic chemical shifts and coupling patterns. For instance, the proton attached to the same carbon as the hydroxyl group (CH-OH) appears as a multiplet, coupled to both the adjacent methyl protons and the proton at the 5-position of the lactone ring. The methyl group (CH₃) typically appears as a doublet due to coupling with the single adjacent proton. The protons on the lactone ring itself (at positions 3 and 4) present as complex multiplets due to their diastereotopic nature and coupling to each other and to the proton at position 5.

Table 1: Predicted ¹H NMR Spectral Data for 5-(1-Hydroxyethyl)oxolan-2-one

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H on C-5 | 4.3 - 4.5 | Multiplet |

| H on C-1' (CHOH) | 3.8 - 4.0 | Multiplet |

| H₂ on C-3 | 2.4 - 2.6 | Multiplet |

| H₂ on C-4 | 1.9 - 2.2 | Multiplet |

| H₃ on C-2' (CH₃) | 1.2 - 1.3 | Doublet |

| OH | Variable | Singlet (broad) |

Note: Predicted data is based on computational models and may vary from experimental values.

Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Key signals include the carbonyl carbon (C=O) of the lactone ring, which appears at a significantly downfield chemical shift (typically 175-178 ppm), and the two carbons bonded to oxygen (C-5 and C-1'), which are also shifted downfield compared to the other aliphatic carbons.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's connectivity. github.io

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through two or three bonds), helping to trace out the spin systems within the molecule, such as the -CH(OH)-CH₃ group and the protons on the lactone ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.edu This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (over two or three bonds). columbia.edu This is crucial for connecting the different fragments of the molecule, for example, showing a correlation from the methyl protons to the C-1' carbon and the C-5 carbon, confirming the attachment of the hydroxyethyl group to the lactone ring. columbia.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | 175 - 178 |

| C-5 | 78 - 82 |

| C-1' (CHOH) | 65 - 69 |

| C-3 | 28 - 32 |

| C-4 | 22 - 26 |

| C-2' (CH₃) | 20 - 23 |

Note: Predicted data is based on computational models and may vary from experimental values. hmdb.ca

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. For this compound, with the molecular formula C₆H₁₀O₃, the calculated exact mass is 130.062994 Da. nih.govlookchem.com Experimental determination of a mass very close to this value by HRMS confirms the elemental composition and rules out other potential formulas. nih.gov

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a series of product ions. nationalmaglab.org The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. nationalmaglab.orgnih.gov For this compound, common fragmentation pathways observed in techniques like electron ionization (EI) or collision-induced dissociation (CID) include:

Loss of a water molecule (H₂O) from the alcohol, resulting in a fragment ion with m/z 112.

Loss of an acetaldehyde (B116499) molecule (CH₃CHO) via cleavage of the C5-C1' bond.

Cleavage of the lactone ring , leading to characteristic fragments of the oxolan-2-one core.

Systematic analysis of these fragments allows for the reconstruction of the original molecular structure, providing strong evidence for the identity of this compound. mdpi.com

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scifiniti.com Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, making these methods excellent for functional group identification.

For this compound, key vibrational bands include:

A strong, sharp absorption band for the lactone carbonyl (C=O) stretch , typically appearing in the range of 1750–1780 cm⁻¹.

A broad absorption band corresponding to the hydroxyl (O-H) stretch of the alcohol group, usually found between 3300–3500 cm⁻¹.

The presence of both the strong carbonyl and broad hydroxyl absorptions in the IR or Raman spectrum is a clear indicator of the compound's key functional groups.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Sherry lactone |

Chiral Chromatography for Enantiomeric Purity and Isomer Separation

The separation of enantiomers is critical in many fields, particularly in the analysis of flavor compounds and pharmaceuticals, where different stereoisomers can exhibit distinct biological activities and sensory properties. nih.gov Chiral chromatography, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), is the primary method for separating enantiomers. csfarmacie.czchiralpedia.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. eijppr.com

For lactones similar to this compound, enantioselective gas chromatography has been successfully employed. For instance, the enantiomeric composition of various γ-lactones found in fruits and beverages has been determined using GC with chiral stationary phases based on cyclodextrin (B1172386) derivatives. oup.comtomsic.co.jp Specifically, 5-substituted γ-lactones, which are structurally related to the target compound, have been analyzed to determine their enantiomeric ratios in products like sherry wines. oup.com The almost racemic composition of compounds like solerone, an isomer of this compound, in some wines is attributed to racemization during storage. oup.com

The general approach for developing a chiral separation method would involve screening different types of chiral stationary phases. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used in HPLC for their broad applicability. eijppr.commdpi.com For GC, cyclodextrin-based columns are common choices for the analysis of volatile chiral compounds like lactones. tomsic.co.jp

Table 1: General Parameters for Chiral Chromatography of Lactones

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak®, Lux®) | Cyclodextrin derivatives (e.g., Lipodex®) |

| Mobile/Carrier Gas | Normal Phase: Hexane/Isopropanol mixtures. Reversed Phase: Acetonitrile/Water or Methanol/Water. | Carrier Gas: Hydrogen or Helium. |

| Detection | UV, Refractive Index (RI), Chiral Detectors (e.g., Circular Dichroism) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| Key Principle | Differential diastereomeric interactions with the CSP. | Differential inclusion complex formation with the CSP. |

Without specific published studies on this compound, a definitive, validated method cannot be presented. However, based on the analysis of analogous compounds, a successful separation would likely be achieved using enantioselective GC on a cyclodextrin-based column.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a molecule like this compound, which contains at least two chiral centers, X-ray crystallography would be the definitive method to establish the relative and absolute configuration of its stereoisomers, provided a suitable single crystal can be grown.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While X-ray crystal structures have been determined for numerous related compounds containing oxolane (tetrahydrofuran) rings, a specific crystallographic study for this compound is not available in open-access crystallographic databases. eurjchem.comnih.gov For example, studies on other substituted tetrahydrofuran (B95107) derivatives have successfully used this technique to unambiguously establish the stereochemistry at multiple chiral centers. eurjchem.com Similarly, the crystal structures of other lactones, such as D-lyxono-1,4-lactone, have been resolved, confirming the conformation of the five-membered ring and the stereochemical arrangement of its substituents. mdpi.com

Table 2: Hypothetical Crystallographic Data Parameters for a Molecular Crystal

| Parameter | Description | Example Data (for an analogous compound) |

| Crystal System | One of seven crystal systems (e.g., Orthorhombic, Monoclinic). | Orthorhombic |

| Space Group | Describes the symmetry of the unit cell. | P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles) | a = 4.93 Å, b = 16.71 Å, c = 17.17 Å; α = β = γ = 90° |

| Z | Number of molecules per unit cell. | 4 |

| Resolution (Å) | A measure of the level of detail in the structure. | 1.40 Å |

The successful application of X-ray crystallography to this compound is contingent upon the ability to synthesize and crystallize a single stereoisomer. If achieved, the resulting data would provide conclusive proof of its solid-state structure and absolute configuration.

Computational Chemistry Studies on 5 1 Hydroxyethyl Oxolan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For γ-lactones, these methods provide a foundational understanding of their chemical behavior.

DFT methods are widely used to determine the geometries of stable conformers (energy minima) and the transition states that connect them. For the parent γ-butyrolactone ring, studies have shown that the five-membered ring is not planar but adopts a "twisted" or "envelope" conformation, which is a key determinant of its reactivity and interactions. A comprehensive study on GBL found a barrier of approximately 9 kJ/mol for the ring inversion process. acs.org It is expected that 5-(1-Hydroxyethyl)oxolan-2-one would exhibit a similar non-planar ring structure, with the hydroxyethyl (B10761427) substituent influencing the preferred conformation.

High-level computational methods are also employed to calculate thermochemical properties. For instance, composite ab initio methods like G4 and G4(MP2), as well as DFT functionals such as M06-2X, have been used to estimate the gas-phase enthalpy of formation for various lactones with good agreement with experimental data. researchgate.net Such calculations are crucial for understanding the stability of different isomers and substituted lactones.

A theoretical study on fluorinated derivatives of GBL utilized the BP86/TZVP level of theory to optimize geometries and explore the impact of substitution on molecular properties. mdpi.com This approach could be similarly applied to this compound to understand how the hydroxyethyl group affects the electronic distribution and stability of the lactone ring.

Table 1: Representative DFT Functionals and Basis Sets Used in Lactone Studies

| Computational Method | Basis Set | Application | Reference |

| MP2 | 6-311G** | Geometry optimization and vibrational analysis of γ-butyrolactone. | acs.org |

| G4, G4(MP2) | N/A (Composite Method) | Calculation of gas-phase enthalpy of formation of lactones. | researchgate.netmdpi.com |

| M06-2X | 6-311++G(d,p) | Calculation of gas-phase enthalpy of formation and reaction mechanisms. | researchgate.netmdpi.com |

| BP86 | TZVP | Geometry optimization of fluorinated γ-butyrolactone derivatives. | mdpi.com |

| B3LYP | 6-31G(d) | Determination of stable molecular structures of lactones. | researchgate.net |

This table is illustrative of methods used for related compounds and does not represent data for this compound itself.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the structural elucidation of complex molecules. DFT calculations have been successfully used to predict NMR chemical shifts and vibrational frequencies for various lactones. For example, a study on the structural confirmation of naturally occurring lactones used DFT calculations at the EDF2/6-31G* level to compare calculated and experimental ¹H NMR chemical shifts, which was crucial in determining the correct stereochemistry. oup.com

Similarly, vibrational frequencies for GBL have been computed and assigned based on ab initio calculations. acs.org The prediction of the vibrational spectrum for this compound would be valuable for interpreting its experimental IR and Raman spectra, allowing for the identification of characteristic vibrational modes associated with the lactone ring, the hydroxyl group, and the ethyl substituent.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamics of flexible molecules over longer timescales.

The conformational flexibility of the five-membered ring and the rotatable hydroxyethyl side chain in this compound would lead to a complex potential energy surface with multiple local minima. Conformational analysis of related molecules, such as α-methylene-γ-butyrolactone, has been performed using MD simulations with orientational constraints derived from NMR data to elucidate conformer populations. rsc.org

For the parent GBL, the energy landscape is characterized by the aforementioned non-planar conformations. The presence of the 1-hydroxyethyl substituent at the C5 position is expected to introduce additional stable conformers depending on the orientation of this group relative to the lactone ring. The interplay of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen, would dictate the relative energies of these conformers.

MD simulations are particularly powerful for studying intermolecular interactions and the influence of the solvent on molecular conformation and dynamics. Simulations of GBL in various solvents would reveal details about the solvation shell and specific interactions, such as hydrogen bonding. A study of GBL and γ-valerolactone (GVL) mixtures with ethanol (B145695) using both MD and DFT methods provided insights into the microscopic structure and interactions in these liquid mixtures. dntb.gov.ua

For this compound, the hydroxyl group would play a key role in mediating intermolecular interactions, particularly in protic solvents. MD simulations could be used to model the hydrogen bonding network between the molecule and solvent molecules, as well as solute-solute interactions in concentrated solutions. Such studies are crucial for understanding its physical properties and behavior in different chemical environments. For instance, molecular dynamics simulations have been employed to understand the interaction between other γ-lactones and olfactory receptors, highlighting the importance of intermolecular forces in biological recognition. researchgate.net

Theoretical Investigation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for exploring reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For lactones, theoretical studies have investigated mechanisms such as ring-opening reactions.

A study on the thermochemistry of γ- and δ-lactones included a theoretical investigation of the ring-opening and decarboxylation mechanism using the M06-2X functional. mdpi.com The proposed mechanism involved the protonation of the carbonyl oxygen followed by the cleavage of the C–O bond. A similar approach could be used to study the reactivity of this compound under various conditions, for example, its hydrolysis under acidic or basic conditions. The hydroxyethyl substituent could potentially influence the reaction pathway and kinetics through electronic or steric effects.

Furthermore, theoretical studies on the synthesis of γ-lactones have utilized DFT calculations to understand the mechanistic details of photocatalytic reactions, demonstrating the power of computational methods in catalyst design and reaction optimization. nih.gov

In Silico Approaches for Structure-Reactivity Relationship Exploration

In silico approaches, utilizing computational power to model and predict chemical behavior, are pivotal in exploring the structure-reactivity relationships of molecules like this compound. These methods provide a theoretical framework to understand how a compound's three-dimensional structure influences its chemical reactivity and interactions without the need for extensive laboratory experimentation. Key computational techniques include the calculation of molecular descriptors and the application of models such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore mapping.

Detailed research into various heterocyclic compounds demonstrates the utility of these computational tools. jmchemsci.commdpi.comresearchgate.net The fundamental principle is that the biological or chemical activity of a compound is directly related to its molecular structure and properties. nih.gov By calculating various descriptors that numerically represent a molecule's physicochemical properties, it becomes possible to build predictive models. nih.govbiolscigroup.us

Quantitative Structure-Activity Relationship (QSAR)

QSAR analysis is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. arxiv.org A QSAR model is an equation that relates one or more calculated molecular descriptors to an observed activity. researchgate.net The development of a robust QSAR model involves calculating a wide array of molecular descriptors for a set of molecules and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to find the best correlation. jmchemsci.comarxiv.org

For a molecule such as this compound, a variety of descriptors can be computed to serve as the basis for potential QSAR studies. These descriptors fall into several categories, including electronic, steric, and lipophilic properties.

Table 1: Computed Molecular Descriptors for this compound

This interactive table provides a filterable list of key molecular properties and descriptors computed for this compound. These values are fundamental inputs for in silico reactivity models.

| Descriptor Type | Descriptor Name | Value | Source |

| Constitutional | Molecular Formula | C₆H₁₀O₃ | nih.govlookchem.com |

| Physicochemical | Molecular Weight | 130.14 g/mol | nih.govlookchem.com |

| Physicochemical | Exact Mass | 130.062994177 Da | nih.govlookchem.com |

| Topological | Heavy Atom Count | 9 | lookchem.com |

| Topological | Rotatable Bond Count | 1 | lookchem.com |

| Topological | Complexity | 122 | lookchem.com |

| Electronic | Hydrogen Bond Donor Count | 1 | lookchem.com |

| Electronic | Hydrogen Bond Acceptor Count | 3 | lookchem.com |

| Lipophilicity | XLogP3 | 0 | lookchem.com |

Interpretation of Molecular Descriptors in Reactivity

The descriptors listed in the table provide insight into the potential reactivity of this compound.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial quantum chemical descriptors. A high HOMO energy indicates a greater ability to donate electrons, making the molecule more susceptible to electrophilic attack. researchgate.net Conversely, a low LUMO energy suggests a greater ability to accept electrons, indicating susceptibility to nucleophilic attack. researchgate.net The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. rjptonline.org

Dipole Moment (μ): This descriptor quantifies the polarity of the molecule. In QSAR models, the dipole moment can be correlated with a molecule's ability to engage in polar interactions with a receptor or solvent, influencing its reactivity and bioavailability. biolscigroup.us

LogP: The partition coefficient (LogP) is a measure of a molecule's lipophilicity. It is critical for predicting how a molecule will distribute between aqueous and lipid environments, which is a key factor in its interaction with biological systems. rjptonline.org

Molecular Docking and Pharmacophore Modeling

Beyond QSAR, molecular docking is another powerful in silico tool used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net For this compound, docking studies could be used to explore its potential interactions with enzyme active sites or cellular receptors. This technique helps to elucidate the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the molecule's binding affinity and, consequently, its biological reactivity. researchgate.net

Pharmacophore modeling complements this by identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. mdpi.com A pharmacophore model for a series of active lactone analogues could guide the design of new derivatives with enhanced or modified reactivity profiles. mdpi.com

Through the integrated use of these computational approaches, a comprehensive understanding of the structure-reactivity profile of this compound can be developed, guiding further research into its chemical properties and potential applications.

Role of 5 1 Hydroxyethyl Oxolan 2 One in Complex Chemical Systems and Biosynthesis

Occurrence and Isolation from Natural Sources

5-(1-Hydroxyethyl)oxolan-2-one has been identified in a variety of natural contexts, from fungal cultures to fermented beverages. Its presence is often linked to metabolic processes of microorganisms.

The compound this compound has been reported as a metabolite of the fungus Penicillium commune. nih.gov Fungi of the Penicillium genus are well-known producers of a diverse array of secondary metabolites, which include various heterocyclic lactones. nih.gov The isolation and identification of such compounds are crucial for understanding the metabolic capabilities of these microorganisms.

While this compound is a known natural product, its specific isolation from plant extracts like Coccinia grandis is not extensively documented in available scientific literature. However, its formation is noted in products derived from plants, such as wine from grapes. mdpi.com

This compound, also known by the common name solerole, is a recognized volatile component in wines. mdpi.com It belongs to the family of γ-lactones, which are significant contributors to the aromatic profile of wine, often imparting fruity or floral notes. mdpi.com Studies on Fetească regală, a variety of white wine, have shown that this compound is typically formed after the stabilization and bottling stages. mdpi.com Its appearance is associated with racemization processes that occur during wine storage and maturation. mdpi.com The formation of lactones like solerole generally occurs through the cyclization of corresponding γ-hydroxycarboxylic acids. mdpi.com

Below is a table detailing the relative abundance of this compound in different wine samples after six months of storage.

| Wine Sample ID | Treatment | Relative Proportion (%) |

| V1 | Control (No Enzyme) | 0.28 ± 0.00 |

| V3 | Enzyme Treatment 2 | 0.18 ± 0.00 |

| V4 | Enzyme Treatment 3 | 0.11 ± 0.00 |

| Data derived from a study on Fetească regală wines. mdpi.comCurrent time information in Rome, IT. |

Biosynthetic Pathways Leading to this compound

The biosynthesis of this compound and related γ-butyrolactones involves specific enzymatic steps that construct the characteristic lactone ring and introduce stereospecific functional groups. These molecules can serve as crucial signaling agents or as building blocks for more complex natural products.

While this compound itself is a signaling molecule, structurally similar γ-butyrolactones are well-documented as precursors to autoregulators that control secondary metabolism in bacteria, particularly in the genus Streptomyces. For instance, the Virginiae butanolides (VBs) are signaling molecules that trigger the production of the virginiamycin antibiotic in Streptomyces virginiae. researchgate.netrsc.org The biosynthesis of these complex autoregulators involves precursors with a γ-butyrolactone core. researchgate.net These signaling molecules function by binding to specific transcriptional repressors, which in turn initiates the expression of antibiotic biosynthesis genes.

The formation of the γ-lactone structure of this compound is generally understood to occur via the intramolecular cyclization of a γ-hydroxycarboxylic acid precursor. mdpi.com The key stereochemical features of these molecules are installed by specific enzymes. In the biosynthesis of the related Virginiae butanolides in Streptomyces, oxidoreductases play a critical role. For example, an NADP+-dependent oxidoreductase has been identified that stereospecifically reduces a keto group to form the (S)-configured hydroxyl group essential for the signaling activity of the molecule. This highlights the importance of enzyme-catalyzed reactions in generating the precise, biologically active stereoisomers of these lactones. In microorganisms like yeast, the carbon backbone of such compounds can be derived from primary metabolic pathways, with terpenes and other secondary metabolites being synthesized from precursors like acetyl-coenzyme A, which is generated from glucose. mdpi.com

Chemical Evolution and Derivatization in Biological Contexts

The journey of this compound, a naturally occurring γ-lactone, within biological systems is a fascinating intersection of enzymatic precision and spontaneous chemical transformations. nih.govfoodb.cahmdb.ca Its presence in diverse environments, from sherry wines to fungal cultures, underscores its significance in natural product chemistry. nih.govmdpi.com Understanding its evolution and derivatization requires a comparative look at other natural lactones and an exploration of the mechanistic principles governing its formation and subsequent reactions.

Comparative Analysis with Structurally Related Natural Lactones

This compound, also known as sherry lactone, is part of a large and diverse family of natural lactones, which are cyclic esters. nih.govfoodb.cahmdb.ca These compounds are widespread in nature and exhibit a broad range of biological activities. A comparative analysis highlights the unique position of sherry lactone within this chemical class.

Many lactones are recognized for their contribution to the aromas and flavors of fruits, foods, and beverages. wiley.com For instance, γ-decalactone is a key flavor component in peaches and apricots, while whisky lactone (quercus lactone) is crucial for the characteristic aroma of aged spirits. nih.gov Sotolone, another lactone, is a significant aroma compound in sherry wines, contributing a distinct nutty, curry-like scent. mdpi.com In contrast to these well-known flavorants, the primary significance of this compound in sherry is not just as a direct aroma contributor but also as a marker of the biochemical processes occurring during aging. researchgate.net

Beyond flavor, lactones play critical roles in chemical signaling. A prominent example is the N-acyl-homoserine lactones (AHLs), which are used by many species of Gram-negative bacteria for quorum sensing, a process of cell-to-cell communication that regulates gene expression in response to population density. nih.gov These signaling molecules are structurally similar to this compound in that they are based on a γ-butyrolactone ring, but they are distinguished by the N-acyl side chain, which dictates their specificity and function.

Furthermore, some lactones possess potent pharmacological activities. The withanolides are a group of steroidal lactones with a wide range of biological effects. researcher.life The antitumor agent gilvocarcin V, produced by Streptomyces bacteria, contains a vinyl-substituted furanolactone moiety that is structurally related to this compound. nih.govmdpi.com This lactone ring is crucial for the molecule's ability to intercalate into DNA and inhibit its synthesis. mdpi.com While this compound itself is not known for such potent bioactivity, its structural similarity to a key pharmacophore in a complex anticancer natural product is noteworthy.

The following table provides a comparative overview of this compound and other selected natural lactones.

| Compound Name | Structure | Natural Source(s) | Known Biological Role/Significance |

| This compound (Sherry lactone) | C₆H₁₀O₃ | Sherry wines, Penicillium commune nih.gov | Flavor component and indicator of biological aging in sherry researchgate.net |

| γ-Decalactone | C₁₀H₁₈O₂ | Peaches, apricots, strawberries | Key contributor to fruity aromas |

| Whisky lactone (Quercus lactone) | C₉H₁₆O₂ | Oak wood, aged alcoholic beverages | Characteristic "woody" and "coconut" aroma of whisky and wine |

| Sotolone | C₆H₈O₃ | Fenugreek, sherry, maple syrup | Potent aroma compound with a nutty, curry-like scent mdpi.com |

| N-Acyl-homoserine lactones (AHLs) | Variable | Gram-negative bacteria | Bacterial quorum sensing signal molecules nih.gov |

| Gilvocarcin V | C₂₇H₂₆O₉ | Streptomyces species | Antitumor agent, DNA synthesis inhibitor mdpi.com |

Mechanistic Aspects of its Occurrence and Transformations in Biological Systems

The formation and transformation of this compound in biological systems can occur through both enzymatic and non-enzymatic pathways. The presence of this compound in sherry wine and its production by the fungus Penicillium commune suggest that its biosynthesis is likely mediated by fungal enzymes. nih.gov

Biosynthetic Mechanisms:

There are several established routes for the biological formation of lactones:

Intramolecular Condensation of a Hydroxy Carboxylic Acid: This is a common pathway where a hydroxy acid undergoes cyclization to form the lactone. In biological systems, this reaction is often facilitated by enzymes, particularly thioesterases, which act on acyl-CoA or acyl-carrier protein thioester intermediates. nih.gov

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a cyclic ketone by a Baeyer-Villiger monooxygenase (BVMO) to form a lactone. This is a well-documented enzymatic strategy in natural product biosynthesis. nih.gov

Oxidation of a Hemiacetal: A less common but important route is the oxidation of a cyclic hemiacetal to a lactone. nih.gov This mechanism is notably employed in the final step of the biosynthesis of gilvocarcin V, where the FAD-dependent enzyme GilR catalyzes the dehydrogenation of the hemiacetal moiety of pregilvocarcin V to the final lactone product. nih.gov

Given that this compound has been identified in cultures of Penicillium commune, it is plausible that its formation is catalyzed by a fungal oxidoreductase, possibly acting on a hemiacetal precursor in a manner analogous to the GilR enzyme in gilvocarcin biosynthesis. nih.govnih.gov Alternatively, a pathway involving the reduction of a keto acid to a hydroxy acid, followed by enzyme-mediated or spontaneous lactonization, is also a possibility. In the context of sherry wine, the formation could be a result of the metabolic activity of flor yeasts, which are known to produce a variety of secondary metabolites. mdpi.com It has been suggested that some lactone formation in fermented beverages and foods can also occur through non-enzymatic, acid-catalyzed intramolecular transesterification of hydroxy fatty acids esterified in triglycerides. researchgate.net

Transformations in Biological Systems:

Once formed, this compound can undergo further transformations. The most fundamental reaction of lactones in aqueous biological environments is hydrolysis. This reaction is reversible and pH-dependent, with the equilibrium favoring the open-chain hydroxycarboxylate form under neutral or basic conditions, such as in the blood, and the lactone ring under acidic conditions. inchem.org

Enzymatic modifications are also possible. The hydroxyl group on the ethyl side chain can be a target for various enzymes. For example, it could undergo:

Oxidation: An alcohol dehydrogenase could oxidize the secondary alcohol to a ketone, yielding 5-acetyloxolan-2-one.

Glycosylation: A glycosyltransferase could attach a sugar moiety to the hydroxyl group, increasing its water solubility and altering its biological properties.

Esterification: An acyltransferase could esterify the hydroxyl group with a fatty acid or another carboxylic acid.

These potential transformations highlight the role of this compound as a potential metabolic intermediate that can be further diversified within a biological system. The following table summarizes the likely enzymatic reactions involved in the formation and transformation of this compound.

| Reaction Type | Enzyme Class (Example) | Precursor/Substrate | Product | Biological Relevance |

| Formation | ||||

| Hemiacetal Oxidation | FAD-dependent Oxidoreductase | Cyclic hemiacetal precursor | This compound | Plausible biosynthetic route in fungi nih.govnih.gov |

| Keto Acid Reduction & Lactonization | Ketoreductase / Lactonase | A keto acid | This compound | Alternative biosynthetic pathway |

| Transformation | ||||

| Hydrolysis | Esterase / Hydrolase | This compound | 4,5-Dihydroxyhexanoic acid | pH-dependent equilibrium in aqueous systems inchem.org |

| Oxidation | Alcohol Dehydrogenase | This compound | 5-Acetyloxolan-2-one | Metabolic derivatization |

| Glycosylation | Glycosyltransferase | This compound | Glycosylated derivative | Alteration of solubility and bioactivity |

Applications of 5 1 Hydroxyethyl Oxolan 2 One As a Versatile Synthetic Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of 5-(1-Hydroxyethyl)oxolan-2-one makes it a prized intermediate for synthetic chemists. The hydroxyl group can be protected, oxidized, or used as a nucleophile, while the lactone ester can undergo ring-opening reactions to yield a linear carbon chain with defined stereochemistry. This dual reactivity allows for its strategic incorporation into elaborate molecular architectures.

Construction of Pharmaceutical and Agrochemical Intermediates

The development of new drugs and agrochemicals increasingly requires enantiomerically pure compounds, as biological activity is often specific to a single stereoisomer. This compound is a valuable precursor for these industries. The compound itself has been investigated as a potential antifungal agent that stereoselectively inhibits fatty acid synthesis in Candida albicans. biosynth.com Furthermore, its core structure can be elaborated into more complex pharmaceutical intermediates. For example, a series of potent β2-adrenoceptor agonists, designed for treating airway disorders, were developed incorporating a 5-(2-amino-1-hydroxyethyl) moiety on a different heterocyclic scaffold, demonstrating the pharmacological relevance of this structural fragment. researchgate.net The ability to use this compound as a starting point allows for the efficient synthesis of novel molecular entities for screening and development.

Precursor to Biologically Relevant Lactones and Analogues

The γ-lactone ring is a common feature in a vast number of natural products that exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govresearchgate.net this compound provides a direct entry point for the synthesis of novel, biologically relevant lactone analogues.

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific parts of a molecule contribute to its biological effect. nih.govacs.org By systematically modifying a lead compound, researchers can optimize its potency and selectivity. This compound is an excellent scaffold for such studies. The secondary alcohol can be easily esterified, etherified, or oxidized, while the lactone ring can be substituted at the α-position. This allows for the creation of a library of related compounds. Subsequent biological testing of these analogues can reveal critical insights; for example, determining if the hydroxyl group is essential for activity or if adding bulky groups enhances or diminishes the desired effect. This systematic approach was used to analyze the phytotoxic effects of various ten-membered lactones, revealing that oxidation at a specific position was crucial for toxicity against certain cell lines. mdpi.com

Pathway for Accessing Chiral Building Blocks

Beyond its direct use, this compound serves as a precursor to other valuable chiral building blocks. sigmaaldrich.comtcichemicals.com Chiral synthons are essential for the asymmetric synthesis of complex molecules. nih.govmdpi.comtakasago.com Through straightforward chemical transformations, this compound can be converted into a variety of other useful intermediates, such as chiral diols, amino alcohols, and protected hydroxy acids, all while retaining the critical stereochemical information. This makes it a foundational molecule in the toolbox of synthetic organic chemists, enabling the construction of a diverse range of enantiomerically pure products.

Advanced Analytical Methodologies for Research on 5 1 Hydroxyethyl Oxolan 2 One

High-Resolution Chromatographic Techniques for Purity and Impurity Profiling

High-resolution chromatography is the cornerstone for assessing the purity of 5-(1-Hydroxyethyl)oxolan-2-one and characterizing its impurity profile. These separation techniques are essential for isolating the target analyte from a complex matrix, which may contain structurally similar compounds, isomers, precursors, and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution, coupled with the sensitive and specific detection offered by mass spectrometry, makes it ideal for trace analysis and impurity profiling.

In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. For lactone analysis, columns with a stationary phase containing polysiloxane derivatives are often employed due to their ability to effectively separate these types of compounds. chromatographyonline.com Following separation, the molecules enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, serves as a chemical fingerprint that allows for highly confident identification of the compound by comparing it to spectral libraries. amsbiopharma.com

The selectivity of MS, particularly when operated in selected ion monitoring (SIM) mode, allows for the detection of trace amounts of this compound and its impurities, even in complex matrices. This is achieved by monitoring only specific ion fragments characteristic of the target analyte, thereby reducing background noise and enhancing sensitivity. The quantitative analysis of lactones by GC-MS is a well-established method for determining their concentrations in various samples. scioninstruments.commasontechnology.iesepscience.com

Table 1: Illustrative GC-MS Parameters for Lactone Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | Separation of volatile compounds based on polarity and boiling point. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Carrier Gas | Helium at ~1 mL/min | Inert gas to carry the sample through the column. |

| Oven Program | Start at 50°C, ramp to 250°C at 10°C/min | Gradual temperature increase to separate compounds with different boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| MS Transfer Line Temp | 260 °C | Prevents condensation of analytes between the GC and MS. |

| Detection Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for high-sensitivity quantification of target analytes. |

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), offers a complementary approach for analyzing this compound. LC is especially valuable for compounds that are thermally labile or not sufficiently volatile for GC. monadlabtech.com Given the hydroxyl group in its structure, this compound is amenable to reversed-phase LC, where separation is based on hydrophobicity.

The coupling of LC with advanced detectors significantly enhances analytical capabilities:

Mass Spectrometry (LC-MS/MS): This is the most powerful detector for LC. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, allowing for the quantification of the analyte in complex biological samples. monadlabtech.comsepscience.com It is crucial in LC-MS/MS method development to ensure chromatographic separation between the lactone and its corresponding open-ring hydroxy acid form, as in-source conversion can otherwise lead to inaccurate quantification. scioninstruments.com

Diode Array Detector (DAD) / Photodiode Array (PDA) Detector: These detectors acquire UV-Vis spectra for eluting peaks, which can aid in peak identification and purity assessment. While lactones may have a weak UV chromophore, this detector can be useful for profiling impurities that do absorb UV light.

Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are universal detectors that respond to any non-volatile analyte, making them suitable for detecting this compound and its impurities, regardless of their optical properties.